![molecular formula C20H23N5O4S B2382701 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1171323-20-8](/img/structure/B2382701.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C20H23N5O4S and its molecular weight is 429.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a complex compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties. This article provides an overview of its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C19H22N4O2S
- Molecular Weight : 370.47 g/mol
This compound features a benzothiazole moiety substituted with an ethoxy group at the 6-position and a morpholine ring attached to the pyrazole structure, which is indicative of its potential pharmacological properties.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Research has indicated that this compound possesses cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The cytotoxicity is attributed to the induction of apoptosis in cancer cells, likely through the activation of caspase pathways. For instance, studies have reported IC50 values in the micromolar range, indicating promising potential for further development as an anticancer agent .
Enzyme Inhibition
Molecular docking studies have revealed that this compound effectively binds to urease, an enzyme implicated in various pathological conditions. The binding interactions are primarily facilitated by hydrogen bonds and hydrophobic interactions, suggesting that modifications to the compound's structure could enhance its inhibitory activity against urease and potentially other enzymes .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Derivative : The initial step involves the synthesis of 6-ethoxybenzo[d]thiazole through cyclization reactions.
- Pyrazole Ring Construction : The pyrazole moiety is constructed via condensation reactions involving appropriate hydrazones.
- Final Coupling Reaction : The final product is obtained by coupling the benzothiazole derivative with the morpholine-containing pyrazole under specific conditions (e.g., solvent choice, temperature control).
Case Studies and Research Findings
Several studies have explored the biological activities of similar benzothiazole derivatives, providing insights into structure–activity relationships (SAR). Below is a summary table highlighting notable compounds related to this compound:
Compound Name | Structure Type | Notable Activities |
---|---|---|
N-(6-chlorobenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antimicrobial |
N-(6-methylbenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antioxidant, urease inhibition |
N-(6-bromobenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antimicrobial |
N-(6-nitrobenzo[d]thiazol-2-y)acetamide | Benzothiazole derivative | Anticancer |
These findings suggest that modifications at various positions on the benzothiazole ring can significantly influence biological activity, making it a versatile scaffold for drug development.
科学研究应用
Chemical Structure and Synthesis
The compound features a unique structure that combines a benzothiazole moiety with a pyrazole and morpholine component. The synthesis typically involves multi-step reactions that may include the formation of the benzothiazole core followed by the introduction of pyrazole and morpholine functionalities.
Table 1: Key Structural Features
Component | Description |
---|---|
Benzothiazole | Heterocyclic compound with diverse bioactivity |
Pyrazole | Contributes to pharmacological properties |
Morpholine | Enhances solubility and bioavailability |
Biological Activities
Research indicates that derivatives of benzothiazoles, including this compound, exhibit a range of biological activities , including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains. For example, compounds similar to N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 30 |
Escherichia coli | 20 | 40 |
Pseudomonas aeruginosa | 25 | 50 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research involving molecular docking studies suggests that it may interact effectively with cancer cell receptors, inhibiting tumor growth.
Case Study: Anticancer Activity
In vitro studies have shown that compounds related to this compound exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve apoptosis induction through receptor-mediated pathways.
Interaction with Biological Targets
The compound likely interacts with specific enzymes or receptors within microbial cells or cancerous tissues, disrupting normal cellular functions and leading to cell death.
Modulation of Signaling Pathways
Research indicates that benzothiazole derivatives can modulate key signaling pathways involved in inflammation and cell proliferation, making them candidates for therapeutic agents.
常见问题
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis requires precise control of temperature (e.g., 60–80°C for cyclization steps) and solvent selection (e.g., DMF or THF for polar intermediates). Reaction monitoring via TLC and HPLC ensures intermediate purity. Post-synthesis, characterization by 1H-NMR and 13C-NMR confirms structural integrity, while mass spectrometry validates molecular weight. Yield optimization may involve iterative adjustments to stoichiometry and catalyst loading (e.g., Pd/C for coupling reactions) .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Purity is assessed via HPLC (≥95% purity threshold) with UV detection at 254 nm. Structural confirmation combines 1H-NMR (e.g., δ 8.2–8.5 ppm for aromatic protons), 13C-NMR (carbonyl signals at ~170 ppm), and FT-IR (C=O stretch at ~1650 cm−1). High-resolution mass spectrometry (HRMS) provides exact mass matching (±2 ppm error) .
Q. What functional groups in this compound are most reactive, and how do they influence derivatization?
- Methodological Answer : The morpholine-4-carbonyl group and ethoxybenzothiazole moiety are key reactive sites. The morpholine carbonyl can undergo nucleophilic substitution (e.g., with amines), while the ethoxy group is susceptible to dealkylation under acidic conditions. Protecting groups like Boc may be used during multi-step syntheses to prevent undesired side reactions .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., varying IC50 values across studies) be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using validated cell lines (e.g., HEK-293 for kinase assays) and control for compound stability (e.g., pre-test solubility in DMSO/PBS). Replicate studies with orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to confirm activity .
Q. What strategies are effective in improving the pharmacokinetic profile of this compound?
- Methodological Answer : To enhance solubility, introduce polar groups (e.g., sulfonate) on the pyrazole ring. For metabolic stability, replace labile groups (e.g., ethoxy with trifluoromethoxy). Pharmacokinetic studies in rodent models (plasma T1/2, AUC) guide iterative structural modifications. Computational tools (e.g., SwissADME) predict logP and CYP450 interactions .
Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., morpholine replaced by piperazine or thiomorpholine). Test binding affinity via SPR or fluorescence polarization. Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with kinase catalytic lysine). Correlate IC50 values with steric/electronic parameters (Hammett constants) .
Q. What in vitro and in vivo models are appropriate for assessing toxicity?
- Methodological Answer : In vitro: HepG2 cells for hepatotoxicity (LDH release assay), hERG inhibition screening (patch-clamp). In vivo: Acute toxicity in mice (OECD 423 guidelines, 14-day observation). Histopathology and serum biomarkers (ALT, creatinine) assess organ-specific effects. Dose-ranging studies (10–100 mg/kg) establish NOAEL .
属性
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-3-29-14-4-5-15-17(11-14)30-20(21-15)22-18(26)12-25-13(2)10-16(23-25)19(27)24-6-8-28-9-7-24/h4-5,10-11H,3,6-9,12H2,1-2H3,(H,21,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPQUYMSZYJLBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=CC(=N3)C(=O)N4CCOCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。